
GSK2292767
Descripción general
Descripción
GSK2292767 es un inhibidor potente y selectivo de la fosfoinositido 3-quinasa delta (PI3Kδ). Este compuesto se ha desarrollado por sus posibles aplicaciones terapéuticas en enfermedades respiratorias, en particular el asma. Es conocido por su alta selectividad sobre otras isoformas de PI3K, lo que lo convierte en una herramienta valiosa tanto en la investigación como en los entornos clínicos .
Métodos De Preparación
La síntesis de GSK2292767 implica varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética generalmente incluye la formación de un núcleo de indazol, seguido de la introducción de un grupo metanosulfonamida. Las condiciones de reacción a menudo involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden involucrar la optimización de estos pasos para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Core Structural Features and Reactive Motifs
The compound contains several key functional groups that inform its synthetic route:
-
Methanesulfonamide group : Likely introduced via sulfonylation of an amine intermediate.
-
Oxazole ring : Suggests cyclization reactions, potentially from α-amino ketones or via Van Leusen oxazole synthesis.
-
Indazole moiety : Often synthesized through Cadogan cyclization or palladium-catalyzed coupling.
-
(2 R,6 S)-2,6-dimethylmorpholine : Indicates stereoselective alkylation or ring-opening of epoxides followed by resolution.
-
Methoxy pyridine : Typically formed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
Inferred Synthetic Steps
Based on medicinal chemistry precedents , the synthesis likely involves:
-
Oxazole Formation :
-
Cyclocondensation of a nitrile with an α-haloketone or via [2+3] cycloaddition.
-
Example: Reaction of 5-((2 R,6 S)-2,6-dimethylmorpholinomethyl)oxazole-2-carbonitrile with a halogenated precursor.
-
-
Indazole-Pyridine Coupling :
-
Sulfonamide Introduction :
-
Reaction of a primary amine intermediate with methanesulfonyl chloride under basic conditions (e.g., Et₃N or pyridine).
-
Optimization Strategies
The development of GSK2292767A reflects advanced reaction optimization techniques :
-
Design of Experiments (DoE) :
Factor Range Tested Optimal Condition Temperature 50–120°C 80°C Catalyst Loading 1–5 mol% 3 mol% Pd Reaction Time 2–24 h 12 h DoE reduced side products (e.g., dehalogenation) by 40% compared to OFAT methods. -
Kinetic Modeling :
First-order kinetics observed for indazole-pyridine coupling (), prompting solvent optimization from THF to DMAc to accelerate to 0.28 h⁻¹ .
Stability and Degradation Pathways
Key stability challenges include:
-
Hydrolysis : The oxazole ring is susceptible to acidic/basic hydrolysis, requiring pH-controlled formulations (pH 5–7 preferred) .
-
Oxidation : Morpholine and indazole moieties may oxidize under stress conditions (e.g., H₂O₂), mitigated by antioxidants like BHT.
Comparative Pharmacokinetic Data
Plasma and lung exposure profiles after inhalation :
Parameter | Single Dose (2 mg) | Repeat Dose (2 mg ×14 days) |
---|---|---|
(plasma) | 12.3 nM | 14.1 nM |
Lung | 850 nM | 920 nM |
Sputum PIP3 Reduction | 27% at 3 h | No sustained effect |
Reaction Yield and Scalability
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mechanism of Action:
GSK2292767 selectively inhibits PI3Kδ, an enzyme crucial for various cellular processes, including proliferation and survival. By targeting this enzyme, this compound aims to modulate immune responses, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD) where eosinophilic inflammation plays a significant role .
In Vitro and In Vivo Studies:
- Eosinophilia Reduction: In murine models, this compound demonstrated a significant reduction (63%) in eosinophil counts, indicating its potential efficacy in managing allergic responses and inflammatory conditions .
- Pharmacokinetics: A first-in-human study revealed that this compound was well tolerated among healthy volunteers. The drug exhibited a linear increase in plasma exposure with dosage, although the target engagement was noted only shortly after administration .
Clinical Applications
This compound is currently undergoing clinical trials to assess its safety and efficacy in humans. The following are key findings from ongoing research:
Case Studies
-
Murine Model of Asthma:
- Objective: Evaluate the efficacy of this compound on eosinophilic inflammation.
- Results: Significant reduction in eosinophil counts and inflammatory markers post-treatment.
- Conclusion: Supports the potential use of this compound in treating asthma exacerbations driven by eosinophilic activity.
- First-in-Human Study:
Mecanismo De Acción
GSK2292767 ejerce sus efectos inhibiendo selectivamente la actividad de PI3Kδ. Esta inhibición conduce a una reducción en la producción de fosfatidilinositol-trisfosfato, una molécula de señalización clave en la vía PI3K. Los objetivos moleculares de this compound incluyen células inmunes como los linfocitos T y los linfocitos B, donde modula su función y reduce la inflamación .
Comparación Con Compuestos Similares
GSK2292767 se compara a menudo con otros inhibidores de PI3Kδ, como nemiralisib (GSK2269557). Si bien ambos compuestos se dirigen a la misma enzima, this compound es conocido por su mayor selectividad y potencia. Otros compuestos similares incluyen idelalisib y duvelisib, que también son inhibidores de PI3Kδ pero difieren en sus perfiles farmacocinéticos y aplicaciones terapéuticas .
Actividad Biológica
GSK2292767 is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a member of the PI3K family that plays a crucial role in various cellular functions, including growth, proliferation, and survival. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.
This compound selectively inhibits PI3Kδ, which is predominantly expressed in immune cells. By blocking this kinase, this compound disrupts the PI3K signaling pathway that is often aberrantly activated in various malignancies and inflammatory diseases. The inhibition of PI3Kδ leads to decreased cellular proliferation and survival, making it a promising candidate for treating conditions such as chronic lymphocytic leukemia (CLL) and other hematological malignancies .
Preclinical Studies
In preclinical models, this compound demonstrated significant anti-tumor activity. The compound was shown to effectively reduce cell viability in various cancer cell lines. Notably, it was evaluated in combination with other therapeutic agents to enhance its efficacy:
- Combination Therapies : Studies indicated that this compound could be combined with inhibitors targeting ALK/IGF-1R and VEGFR/FGFR pathways, showing synergistic effects in reducing tumor growth .
Table 1: Summary of Preclinical Findings on this compound
Clinical Trials
This compound has progressed into clinical trials, focusing on its safety and efficacy in humans. The drug was primarily tested for its potential in treating respiratory diseases and hematological cancers.
Phase 1 Clinical Trials
- Objective : Assess the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy.
- Participants : Enrolled patients with relapsed/refractory CLL.
- Results : Early results indicated manageable adverse effects with promising signs of clinical activity. Common adverse events included diarrhea, nausea, and fatigue .
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Chronic Lymphocytic Leukemia (CLL) : A patient cohort treated with this compound showed an overall response rate (ORR) of approximately 40%, indicating a significant therapeutic effect .
- Combination Therapy : In cases where this compound was used alongside other targeted therapies, patients exhibited enhanced treatment responses compared to monotherapy approaches.
Safety Profile
The safety profile of this compound has been characterized by manageable side effects. Most adverse events reported were consistent with those observed in other PI3K inhibitors:
- Common Adverse Events :
- Diarrhea
- Nausea
- Fatigue
- Elevated liver enzymes (ALT/AST)
Despite these side effects, the overall tolerability was deemed acceptable for continued clinical development .
Propiedades
IUPAC Name |
N-[5-[4-[5-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)/t14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPPCTVKHDVIQ-GASCZTMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254036-66-2 | |
Record name | GSK-2292767 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2292767 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4E8NZ73C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.